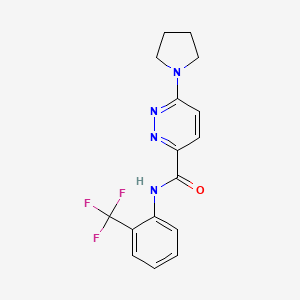
6-(pyrrolidin-1-yl)-N-(2-(trifluoromethyl)phenyl)pyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(pyrrolidin-1-yl)-N-(2-(trifluoromethyl)phenyl)pyridazine-3-carboxamide is a useful research compound. Its molecular formula is C16H15F3N4O and its molecular weight is 336.318. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
6-(pyrrolidin-1-yl)-N-(2-(trifluoromethyl)phenyl)pyridazine-3-carboxamide is a compound of interest due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C16H16F3N3O
- Molecular Weight : 329.31 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of phosphodiesterase (PDE) enzymes, particularly PDE4D, which plays a critical role in inflammatory responses. Inhibition of PDE4D can lead to elevated levels of cAMP, resulting in reduced expression of inflammatory cytokines such as TNF-α and IL-17 .
- Antimicrobial Activity : Recent studies have indicated that pyrrole derivatives, including this compound, exhibit significant antibacterial properties. For instance, related compounds demonstrated MIC values against Staphylococcus aureus ranging from 3.12 to 12.5 μg/mL .
Biological Activity Data
| Biological Activity | Value/Observation |
|---|---|
| PDE4D Inhibition IC50 | 47 nM |
| Antibacterial MIC (Staphylococcus aureus) | 3.12 - 12.5 μg/mL |
| Antiviral Activity (SARS-CoV Mpro) | IC50 = 0.00027 μM |
Antimicrobial Efficacy
In a study focusing on pyrrole derivatives, the compound exhibited promising antibacterial activity comparable to established antibiotics like ciprofloxacin. The derivatives were tested against various bacterial strains, showing effective inhibition at low concentrations .
Anti-inflammatory Potential
Research has highlighted the anti-inflammatory properties of the compound through its action on the PDE4D pathway. In vivo studies demonstrated that administration of the compound significantly reduced bronchial eosinophilia and airway hyperactivity in guinea pigs, suggesting its potential for treating asthma and other inflammatory conditions .
Antitumor Activity
Emerging evidence suggests that this compound may possess antitumor properties. It has been shown to selectively inhibit tumor cell proliferation without affecting normal cells, indicating a favorable therapeutic index for cancer treatment . Further investigations are needed to elucidate the underlying mechanisms.
Properties
IUPAC Name |
6-pyrrolidin-1-yl-N-[2-(trifluoromethyl)phenyl]pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N4O/c17-16(18,19)11-5-1-2-6-12(11)20-15(24)13-7-8-14(22-21-13)23-9-3-4-10-23/h1-2,5-8H,3-4,9-10H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSVMMKHZXOAYLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)C(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














